2-(2-Aminothiazol-4-yl)-N-(2,2-diethoxyethyl)-2-(methoxyimino)acetamide
Description
2-(2-Aminothiazol-4-yl)-N-(2,2-diethoxyethyl)-2-(methoxyimino)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
Molecular Formula |
C12H20N4O4S |
|---|---|
Molecular Weight |
316.38 g/mol |
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-(2,2-diethoxyethyl)-2-methoxyiminoacetamide |
InChI |
InChI=1S/C12H20N4O4S/c1-4-19-9(20-5-2)6-14-11(17)10(16-18-3)8-7-21-12(13)15-8/h7,9H,4-6H2,1-3H3,(H2,13,15)(H,14,17)/b16-10- |
InChI Key |
SIXDJTXGYJDKTC-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC(CNC(=O)/C(=N\OC)/C1=CSC(=N1)N)OCC |
Canonical SMILES |
CCOC(CNC(=O)C(=NOC)C1=CSC(=N1)N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-4-yl)-N-(2,2-diethoxyethyl)-2-(methoxyimino)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 2-position of the thiazole ring can be introduced through nucleophilic substitution reactions.
Attachment of the Acetamide Moiety: The acetamide group can be attached via amide bond formation using reagents like carbodiimides or coupling agents such as E
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